4-Benzylmorpholine-2,6-dione
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-benzylmorpholine-2,6-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-7-12(8-11(14)15-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
AJENSPKFRMCYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization of 4 Benzylmorpholine 2,6 Dione Within Heterocyclic Chemistry
Significance of the Morpholine (B109124) Scaffold in Organic Synthesis
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. smolecule.comuni.lusigmaaldrich.cn Its presence in a molecule can improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. Morpholine and its derivatives are integral components in a wide array of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, and antibacterial properties. rsc.orgchembk.com In synthetic chemistry, the morpholine unit is often employed as a base or as a building block for more complex molecular architectures. d-nb.info The development of synthetic strategies to create substituted morpholines is an active area of research, highlighting the scaffold's importance in drug discovery projects. sigmaaldrich.cn
Overview of Cyclic Imide and Dione (B5365651) Systems in Chemical Research
Cyclic imides are characterized by a -CO-N(R)-CO- functional group within a ring system. This structural motif is found in numerous natural products and synthetic compounds with significant pharmacological activities. asianpubs.orgchemsrc.com The imide structure is generally hydrophobic and neutral, which can facilitate the crossing of biological membranes. acs.orgresearchgate.net Cyclic imides are considered privileged pharmacophores and serve as crucial intermediates in the synthesis of drugs and polymers. chemsrc.com
Within this class, dione systems, such as the morpholine-2,5-dione (B184730) and morpholine-2,6-dione, are of particular interest. Morpholine-2,5-diones, which are derived from α-amino acids, have garnered significant attention as monomers for ring-opening polymerization (ROP). researchgate.netnih.gov This process yields polydepsipeptides, a class of biodegradable polymers with potential applications in drug delivery and tissue engineering due to their combination of polyester (B1180765) and polyamide properties. d-nb.infonih.gov The synthesis of various morpholine-2,5-dione monomers has been optimized to create well-defined polymers. acs.orgdb-thueringen.de
Academic Relevance of the 4-Benzylmorpholine-2,6-dione (B6237916) Core Structure
While specific research literature on this compound is notably limited, its academic relevance can be inferred from the study of its isomers and constituent parts. uni.lu The core structure combines the well-established morpholine ring, an N-benzyl group, and a 2,6-dione arrangement, which is isomeric to the more extensively studied 2,3-dione and 2,5-dione systems.
The academic interest in related compounds, such as (S)-3-benzylmorpholine-2,5-dione, is primarily driven by materials science. This isomer, synthesized from the amino acid L-phenylalanine, serves as a key monomer in producing biodegradable poly(ester amide)s. d-nb.infodb-thueringen.de Researchers have explored its polymerization to create amphiphilic block copolymers, which are promising vehicles for drug delivery systems. db-thueringen.de
The study of other isomers, like 4-benzylmorpholine-2,3-dione, points toward their use as intermediates in the synthesis of complex molecules. asianpubs.org For instance, derivatives of 4-benzyl-morpholine-2-carboxylic acid have been synthesized and evaluated for potential anti-proliferative activities.
Given these precedents, the academic relevance of the this compound core structure lies in its potential as:
A Novel Monomer: By analogy with the 2,5-dione isomer, this compound could potentially be explored as a monomer for the synthesis of novel polymers with unique degradation profiles and physical properties.
A Synthetic Intermediate: The dione functionality offers reactive sites for further chemical transformations, positioning the molecule as a potential building block for constructing more complex heterocyclic systems.
A Scaffold for Medicinal Chemistry: The combination of the N-benzyl group, a common pharmacophore, with the morpholine dione ring presents a unique scaffold that could be investigated for biological activity.
Although direct research on this compound is not widely published, its structural features suggest it is a compound of latent academic interest, bridging the fields of polymer science, synthetic methodology, and medicinal chemistry.
Physicochemical Properties of this compound
The following table summarizes key predicted physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem uni.lu |
| Molecular Weight | 205.21 g/mol | PubChem uni.lu |
| Monoisotopic Mass | 205.0739 Da | PubChem uni.lu |
| XlogP (Predicted) | 1.3 | PubChem uni.lu |
| InChI Key | AJENSPKFRMCYIP-UHFFFAOYSA-N | PubChem uni.lu |
| Canonical SMILES | C1C(=O)OC(=O)CN1CC2=CC=CC=C2 | PubChem uni.lu |
Synthetic Methodologies for 4 Benzylmorpholine 2,6 Dione and Analogues
Direct Synthesis Approaches to the Morpholine-2,6-dione Ring System
The formation of the morpholine-2,6-dione scaffold is a key step in the synthesis of the target compound. This can be achieved through several direct approaches that involve the simultaneous or sequential formation of the amide and ester bonds within the six-membered ring.
Nucleophilic Substitution Strategies for Morpholine (B109124) Ring Formation
Nucleophilic substitution reactions are a cornerstone in the synthesis of heterocyclic compounds, including the morpholine-2,6-dione ring. These strategies typically involve the reaction of a bifunctional precursor containing both a nucleophile and an electrophile, leading to intramolecular cyclization.
One common approach involves the reaction of an N-substituted amino acid with a suitable α-haloacyl halide. acs.org For instance, the synthesis of morpholine-2,5-diones, close structural relatives of the 2,6-diones, often begins with the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate. acs.org This intermediate then undergoes intramolecular cyclization, where the carboxylate acts as a nucleophile to displace the halide, forming the lactone portion of the ring. A similar strategy can be envisioned for the 2,6-dione, potentially starting from a precursor like N-benzyliminodiacetic acid or a derivative thereof, where one carboxyl group is activated for reaction with an internal nucleophile.
Another strategy involves the reaction of a precursor containing a leaving group with a nucleophile in a separate molecule, followed by cyclization. For example, the reaction of a 4-chloro-substituted pyranoquinolinedione with various nucleophiles, such as amines, has been demonstrated to lead to substituted pyranoquinolinones. researchgate.net This highlights the utility of a reactive halide as a handle for introducing nitrogen-containing fragments and initiating cyclization. A one-pot Ugi/nucleophilic substitution/N-acylation sequence has also been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, showcasing the power of multicomponent reactions coupled with subsequent cyclization steps. acs.org
Cyclization Reactions for the 2,6-Dione Moiety Construction
The construction of the 2,6-dione moiety often relies on cyclization reactions that form the two carbonyl-containing functionalities within the morpholine ring. These reactions can be broadly categorized based on the type of bond being formed.
One prevalent method is the cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net This approach, while often providing good yields, can sometimes lead to racemization if optically active starting materials are used. researchgate.net An alternative is the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters, which can offer better stereochemical control. researchgate.net The cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids represents a third pathway. researchgate.net
For morpholine-2,3-diones, a related class of compounds, a common synthesis involves the condensation of an N-substituted ethanolamine (B43304) with an oxalate (B1200264) derivative like diethyl oxalate or ethyl chlorooxoacetate. sci-hub.se This reaction directly establishes the dione (B5365651) functionality within the newly formed ring. For example, reacting N-benzylethanolamine with diethyl oxalate in ethanol (B145695) has been shown to produce the corresponding N-benzylmorpholine-2,3-dione. sci-hub.se A similar conceptual approach could be adapted for the synthesis of the 2,6-dione isomer.
Furthermore, tandem reactions like the Michael addition followed by a Claisen condensation have been used to construct bicyclic systems containing a dione moiety, demonstrating the potential of sequential reactions to build complex heterocyclic frameworks. rsc.org
Synthetic Routes Utilizing Precursors for Benzyl (B1604629) Moiety Incorporation
The introduction of the benzyl group at the 4-position of the morpholine-2,6-dione can be achieved either by starting with a benzyl-containing precursor or by adding the benzyl group to a pre-formed morpholine-2,6-dione ring.
A common and direct approach is to use N-benzylated starting materials. For example, N-benzylethanolamine can be used as a precursor to synthesize N-benzylmorpholine-2,3-diones. sci-hub.se Similarly, starting with N-benzyliminodiacetic acid or a related derivative would directly lead to the desired 4-benzylmorpholine-2,6-dione (B6237916) scaffold upon cyclization. The synthesis of N-substituted morpholine-2,5-diones has been achieved from various amino acids, including phenylalanine, which contains a benzyl group, demonstrating the feasibility of incorporating the benzyl moiety from the initial building blocks. acs.orgresearchgate.net
Alternatively, benzylation can be performed on a pre-existing morpholine-2,6-dione ring system. This would involve the alkylation of the nitrogen atom of the morpholine-2,6-dione with a benzyl halide, such as benzyl bromide, typically in the presence of a base. This method's success would depend on the reactivity and stability of the unsubstituted morpholine-2,6-dione precursor.
Stereoselective and Asymmetric Synthesis Considerations for Related Morpholine-Diones
The synthesis of chiral morpholine derivatives often requires stereoselective or asymmetric methods to control the configuration of the stereocenters. While specific studies on the stereoselective synthesis of this compound are not prevalent, principles from the synthesis of related chiral morpholines and morpholine-diones are highly relevant.
Asymmetric hydrogenation is a powerful technique for establishing chirality. nih.gov For instance, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has yielded a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This "after cyclization" approach could potentially be applied to a dehydromorpholine-2,6-dione precursor to install chirality.
Another strategy involves using chiral starting materials derived from the chiral pool, such as enantiomerically pure amino acids or amino alcohols. nih.gov For example, a four-step synthesis of cis-3,5-disubstituted morpholines starts from enantiomerically pure amino alcohols, with the key step being a Pd-catalyzed carboamination reaction. nih.gov Similarly, the synthesis of morpholine-2,5-diones often utilizes natural amino acids as chiral precursors. acs.orgresearchgate.net
Palladium-catalyzed hydroamination is another key reaction for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines, yielding single diastereomers in excellent yields. rsc.org Furthermore, substrate-controlled diastereoselective routes have been developed to create morpholine-fused benzimidazole (B57391) derivatives with two chiral centers. tandfonline.com These examples underscore the importance of catalyst and substrate control in achieving high levels of stereoselectivity in morpholine synthesis.
Process Optimization and Scalability in Laboratory Synthesis
The transition from a laboratory-scale synthesis to a larger, more practical scale requires careful process optimization. This involves improving reaction efficiency, minimizing waste, and ensuring the safety and cost-effectiveness of the process. asischem.com Key aspects of process optimization include the selection of cheaper and more efficient reagents, improving yields and concentrations, and considering environmentally friendly alternatives. scribd.com
For the synthesis of morpholine-2,5-diones, optimization studies have focused on achieving high yields with simplified reaction and purification procedures. acs.org This includes optimizing the reaction of an amino acid with chloroacetyl chloride to form the N-(2-chloroacetamido) acid intermediate, followed by an efficient cyclization step. acs.org The use of automated systems can accelerate process research and development by allowing for high-throughput experimentation and the simultaneous optimization of multiple critical process parameters. chemspeed.com
For the scale-up of a synthesis, it is crucial to consider factors such as heat transfer, mixing, and the ease of isolation and purification of the product. scribd.com The goal is to develop a robust process that can be reliably transferred to larger equipment without significant changes in yield or purity. asischem.comotavachemicals.com
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes using less hazardous chemicals, employing safer solvents, and improving atom economy.
One significant advancement in this area is the development of solvent-free synthetic methodologies. smolecule.com For example, the synthesis of N-formylmorpholine has been achieved by the direct reaction of morpholine with formic acid under solvent-free conditions at elevated temperatures. smolecule.com Similarly, solvent-free approaches for the synthesis of morpholine-2,5-diones have proven effective, utilizing simplified, high-yield procedures that minimize the use of hazardous chemicals while maintaining high product purity. smolecule.com
The use of catalysis is another key principle of green chemistry. Catalytic approaches, such as the use of gold-catalyzed cyclization reactions, can provide convenient access to morpholine derivatives with minimal catalyst loading. smolecule.com The development of novel, morpholine-based ionic liquids as catalysts for the synthesis of other heterocyclic compounds also points towards the potential for creating more environmentally benign reaction media and catalytic systems. lidsen.com Furthermore, the use of biomass-derived starting materials, such as amino acids, aligns with the green chemistry goal of using renewable feedstocks. acs.org
Chemical Reactivity and Transformation Pathways of 4 Benzylmorpholine 2,6 Dione
Reactions Involving the Dione (B5365651) Carbonyl Centers
The two carbonyl groups within the morpholine-2,6-dione ring are key sites for nucleophilic attack and reduction reactions. The reactivity of these centers is influenced by the adjacent oxygen and nitrogen atoms within the heterocyclic structure.
Mono-reduction of the dione can yield the corresponding 2-hydroxymorpholin-3-one. sci-hub.se For instance, the reduction of N-substituted morpholine-2,3-diones to their corresponding lactam lactols has been investigated. sci-hub.se While specific studies on 4-benzylmorpholine-2,6-dione (B6237916) are not detailed, the general principle suggests that selective reduction of one carbonyl group is feasible. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially be employed, with the reaction outcome depending on the specific conditions.
The carbonyl groups can also participate in condensation reactions. For example, reactions with amines or other nucleophiles could lead to the formation of imines or enamines, although this is more typical for aldehydes and ketones. evitachem.com The stability of the dione system might limit such reactions under standard conditions.
Transformations of the Benzyl (B1604629) Substituent
The benzyl group attached to the nitrogen atom offers several avenues for chemical transformation, primarily involving the aromatic ring and the benzylic C-N bond.
The aromatic ring of the benzyl group is susceptible to electrophilic substitution reactions. Depending on the directing effects of the morpholine-2,6-dione moiety, functional groups such as nitro, halo, or alkyl groups could be introduced onto the phenyl ring. The specific conditions for these reactions would need to be optimized to achieve desired regioselectivity.
Furthermore, the benzyloxy groups in related triazine compounds can be oxidized to form benzaldehyde (B42025) or benzoic acid derivatives, or they can be substituted by other nucleophiles like amines or thiols. While this applies to a different core structure, it suggests that the benzyl group in this compound could potentially undergo similar oxidative cleavage or substitution under appropriate conditions.
Hydrogenation can be used to modify or remove the benzyl group. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), is a common method for cleaving benzyl-nitrogen bonds. sci-hub.se This would result in the formation of morpholine-2,6-dione and toluene.
Ring-Opening and Recyclization Reactions of the Morpholine-Dione Core
The morpholine-2,6-dione ring can undergo ring-opening reactions under various conditions, leading to linear polyesteramides. This process, known as ring-opening polymerization (ROP), is a significant area of research for creating biodegradable polymers. rsc.orgacs.orgresearchgate.netnih.gov
The polymerization can be initiated by various catalysts, including metal catalysts like tin(II) octanoate (B1194180) (Sn(Oct)₂), enzymes such as lipases, or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgacs.orgresearchgate.net For (S)-3-benzylmorpholine-2,5-dione, a related compound, ROP has been successfully achieved using a binary catalyst system of DBU and a thiourea (B124793) co-catalyst, yielding well-defined poly(ester amide) homopolymers. researchgate.netdb-thueringen.de Kinetic studies have shown that the polymerization can be controlled to achieve high molar masses and narrow dispersities. researchgate.netdb-thueringen.de The resulting polymers often possess a carboxylic acid group at one end and a hydroxyl group at the other. researchgate.net
Recyclization reactions of related maleimides with binucleophiles are also known, which can lead to the formation of different hydrogenated heterocyclic systems. mdpi.com While not directly demonstrated for this compound, this suggests the potential for the dione ring to be transformed into other heterocyclic structures through carefully designed reaction sequences.
Electrophilic and Nucleophilic Reactions on the Morpholine (B109124) Ring System
The morpholine ring itself can be a target for both electrophilic and nucleophilic attack, although the dione functionality significantly influences its reactivity.
Halogenation at the C2 position of the morpholine-3,5-dione (B1583248) ring has been reported. For instance, treatment with sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom. mathnet.ru This halogenated intermediate can then undergo nucleophilic substitution with various amines to produce 2-amino-substituted morpholine-3,5-diones. mathnet.ru This two-step process provides a convenient method for introducing amino groups at the C2 position. mathnet.ru
The nitrogen atom of the morpholine ring, being a tertiary amine, can act as a nucleophile in certain reactions. evitachem.com However, its nucleophilicity is reduced due to the electron-withdrawing effect of the adjacent carbonyl groups.
Catalyzed Transformations of this compound
Various catalyzed reactions are crucial for the transformation of this compound and related structures. As mentioned earlier, the ring-opening polymerization is often catalyzed by organocatalysts like DBU/thiourea or metal catalysts like Sn(Oct)₂. acs.orgresearchgate.netdb-thueringen.de The choice of catalyst can significantly impact the polymerization rate and the properties of the resulting polymer. acs.org For example, organocatalyzed ROP can proceed at room temperature, while metal-catalyzed reactions may require higher temperatures. acs.orgresearchgate.net
Dirhodium-catalyzed carbene reactions have been used to modify related glutarimide (B196013) structures without affecting labile stereocenters. nih.gov This suggests that similar catalytic systems could be employed for the stereoselective functionalization of the morpholine-2,6-dione ring.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been used to create enantiomerically pure glutarimides, indicating the potential for cross-coupling reactions to modify the this compound scaffold. nih.gov
Below is a table summarizing some of the key catalyzed transformations:
| Transformation | Catalyst System | Reactant/Substrate | Product | Reference |
| Ring-Opening Polymerization | DBU/Thiourea | (S)-3-Benzylmorpholine-2,5-dione | Poly(ester amide) | researchgate.netdb-thueringen.de |
| Ring-Opening Polymerization | Sn(Oct)₂ | Morpholine-2,5-dione (B184730) derivatives | Poly(ester amide)s | acs.org |
| Ring-Opening Polymerization | Lipases | 3(S)-isopropylmorpholine-2,5-dione | Poly(3-isopropylmorpholine-2,5-dione) | researchgate.net |
| Asymmetric Cyclopropanation | Rh₂(S-p-Ph-TPCP)₄ / Rh₂(R-p-Ph-TPCP)₄ | Racemic glutarimide intermediates | Stereoisomeric cyclopropanated products | nih.gov |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Enantiomerically pure glutarimides | Functionalized glutarimides | nih.gov |
Structural Modifications and Derivative Synthesis of 4 Benzylmorpholine 2,6 Dione
N-Substituted Morpholine-2,6-dione Analogues
The synthesis of N-substituted morpholine-2,6-dione analogues, replacing the benzyl (B1604629) group of the parent compound, is commonly achieved through the cyclization of N-substituted iminodiacetic acids or their synthetic equivalents. This approach provides a versatile route to a variety of derivatives by simply altering the starting amine.
One primary method involves the reaction of a primary amine, such as benzylamine (B48309) or other alkyl/aryl amines, with a suitable C2 synthon, followed by cyclization. For instance, N-substituted iminodiacetic acids can be cyclized to form the corresponding morpholine-2,6-diones. mdma.ch A notable challenge with this method is the potential instability of the morpholine-2,6-dione products under certain conditions. mdma.ch
Another effective strategy is the dehydration of N-substituted iminodiacetic acids using a dehydrating agent. For example, the synthesis of 4-FMOC-morpholine-2,6-dione was successfully achieved by treating N-FMOC-iminodiacetic acid with trifluoroacetic anhydride, yielding the product in high purity. prepchem.com This suggests that N-benzyliminodiacetic acid could be a direct precursor to 4-benzylmorpholine-2,6-dione (B6237916) under similar conditions.
The synthesis of 4-(4-methylphenyl)morpholine-2,6-dione (B13628969) has been accomplished through the reaction of 4-methylphenylamine with maleic anhydride, which proceeds via an intermediate that subsequently cyclizes. This highlights a pathway for creating N-aryl substituted analogues. The synthesis of morpholine-2,5-diones (a structural isomer) often involves reacting an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which then undergoes intramolecular cyclization. nih.govacs.org This two-step process could be adapted for the 2,6-dione isomer by using appropriate starting materials.
| N-Substituent | Synthetic Precursors | Methodology | Reference |
|---|---|---|---|
| 4-Methylphenyl | 4-methylphenylamine, maleic anhydride | Reaction followed by cyclization | |
| FMOC (Fluorenylmethyloxycarbonyl) | N-FMOC-iminodiacetic acid, trifluoroacetic anhydride | Dehydrative cyclization | prepchem.com |
| Generic Alkyl/Aryl | N-substituted iminodiacetic acids | General cyclization | mdma.ch |
| Generic Alkyl/Aryl | Amino acids, α-halogenated acyl halides | Formation of N-(α-haloacyl)-α-amino acid followed by intramolecular cyclization | nih.govacs.org |
Substitutions on the Benzyl Moiety and Their Influence on Reactivity
Modifications to the peripheral benzyl group of this compound can significantly alter the compound's electronic properties and reactivity. Standard electrophilic aromatic substitution (SEAr) reactions are the most common methods for functionalizing the phenyl ring. wikipedia.orgmasterorganicchemistry.com The benzyl group itself is an activating, ortho-, para-director due to hyperconjugation. However, the morpholine-2,6-dione moiety attached to the benzylic nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to toluene. Despite this deactivation, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be performed under appropriate conditions. wikipedia.org
For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives. Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would similarly yield ortho- and para-halo-substituted products. libretexts.org
Another site of reactivity on the benzyl moiety is the benzylic position (the -CH₂- group). The C-H bonds at this position are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. wikipedia.org This makes the benzylic position susceptible to free radical reactions, such as radical halogenation using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. Furthermore, strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon, provided it has at least one hydrogen, to a carboxylic acid. libretexts.org
| Reaction Type | Reagents | Expected Position of Substitution | Influence on Reactivity |
|---|---|---|---|
| Aromatic Nitration | HNO₃, H₂SO₄ | ortho-, para- on phenyl ring | Introduces a strong electron-withdrawing group, deactivating the ring to further SEAr. |
| Aromatic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | ortho-, para- on phenyl ring | Introduces a deactivating but ortho-, para-directing halogen. |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/initiator | Benzylic carbon (-CH₂-) | Creates a reactive site for subsequent nucleophilic substitution. |
| Benzylic Oxidation | KMnO₄, heat | Benzylic carbon (-CH₂-) | Converts the benzyl group to a benzoyl group, significantly altering steric and electronic properties. |
Modifications of the Morpholine (B109124) Ring at Positions Other Than N-4
Direct modification of the morpholine-2,6-dione ring itself, at carbon atoms C3, C5, or C6, is less straightforward than N-substitution but offers a route to highly functionalized derivatives. The protons on the carbons alpha to the carbonyl groups (positions 3 and 5) possess a degree of acidity and can potentially be removed by a strong base to form an enolate. This enolate could then act as a nucleophile in reactions with electrophiles, such as alkyl halides, to introduce substituents at these positions. However, such reactions must be carefully controlled to avoid side reactions like ring-opening.
In the related morpholin-2-one (B1368128) system, studies have shown that the C3 position is more susceptible to radical formation than the C5 position, suggesting a difference in reactivity between the two sides of the ring. mdpi.com This implies that reactions involving radical intermediates might show selectivity for the C3 position.
The synthesis of morpholine-2,5-dione (B184730) derivatives substituted at the 3- and 6-positions has been achieved by starting with α-amino acids. acs.org A two-step procedure involving reaction with 2-bromoacetyl bromide followed by intramolecular cyclization yields the desired substituted morpholine-diones. acs.org This strategy could theoretically be adapted to produce 3- or 5-substituted morpholine-2,6-diones by using substituted iminodiacetic acid precursors. For example, starting with an amino acid and reacting it with an α-haloacetyl halide would generate an N-(α-haloacyl)-α-amino acid, which upon cyclization, would yield a C5-substituted morpholine-2,6-dione.
Synthesis of Fused Heterocyclic Systems Incorporating the Morpholine-2,6-dione Scaffold
The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve forming new rings by leveraging the reactivity of the existing dione (B5365651) structure or by introducing functional groups that can participate in intramolecular cyclizations.
One approach involves designing a derivative with reactive groups that can cyclize onto the morpholine-dione core. For instance, a substituent on the N-benzyl group could be designed to undergo an intramolecular Friedel-Crafts reaction or other cyclization to form a new ring fused to the benzene (B151609) ring and the morpholine nitrogen.
More direct approaches involve reactions of the dione itself. For example, multicomponent reactions, such as the Ugi reaction, have been used to synthesize complex structures that can subsequently be cyclized to form fused systems like pyrrolopiperazine-2,6-diones. acs.org While this example involves a piperazine-dione, the principle of using a multicomponent reaction to build a precursor for an intramolecular cyclization is applicable.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Benzylmorpholine-2,6-dione (B6237916). Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.
In ¹H NMR analysis, the protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) are expected to produce a singlet at around 4.6 ppm. The two sets of methylene (B1212753) protons on the morpholine-2,6-dione ring are diastereotopic and would likely appear as distinct signals. The protons at the C3 position (N-CH₂) would be adjacent to the nitrogen and a carbonyl group, while the protons at the C5 position (O-CH₂) are adjacent to the oxygen and a carbonyl group, resulting in different chemical shifts.
In ¹³C NMR, distinct signals would confirm the presence of all 11 carbon atoms. The two carbonyl carbons (C=O) would be found far downfield, typically in the 165-175 ppm range. Aromatic carbons would resonate between 127-138 ppm, while the benzylic carbon signal would appear around 50-60 ppm. The two methylene carbons of the morpholine (B109124) ring would also have characteristic shifts.
For conformational analysis, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are crucial. These experiments can reveal through-space interactions between protons, helping to determine the preferred spatial orientation of the benzyl group relative to the morpholine ring. Hindered rotation around the N-CH₂ bond could lead to the existence of different rotamers, which might be observable by NMR at low temperatures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for an Analog
| Assignment | Predicted ¹H Shift (ppm) for this compound | Predicted ¹³C Shift (ppm) for this compound | Experimental ¹H Shift (ppm) for 6-(9H-Carbazol-4-yloxymethyl)-4-benzyl-morpholine-2,3-dione asianpubs.org |
|---|---|---|---|
| Aromatic-H | ~7.2-7.4 (m, 5H) | 127-138 | 6.6-8.0 (m, 12H) |
| Benzyl CH₂ | ~4.6 (s, 2H) | ~55 | 4.4-4.8 (m, 4H) |
| N-CH₂ (Ring) | ~4.2 (s, 2H) | ~50 | 3.7-4.1 (m, 2H) |
| O-CH₂ (Ring) | ~4.5 (s, 2H) | ~68 | - |
| C=O | - | ~168 | - |
Note: The experimental data is for a related but different molecule, 6-(9H-Carbazol-4-yloxymethyl)-4-benzyl-morpholine-2,3-dione, and is provided for illustrative purposes. asianpubs.org The multiplicity (m) indicates a complex signal.
Mass Spectrometry (MS) for Elucidation of Reaction Products and Isomeric Differentiation
Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for studying its fragmentation patterns. With a monoisotopic mass of approximately 205.07 Da, its presence can be confirmed by identifying the corresponding molecular ion peak. Techniques like electrospray ionization (ESI) are commonly used for such analyses, often showing adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺). asianpubs.org
High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition, C₁₁H₁₁NO₃. The fragmentation pattern in MS/MS analysis would be critical for structural elucidation and distinguishing it from isomers, such as (S)-3-Benzylmorpholine-2,5-dione. Characteristic fragments would likely arise from the cleavage of the benzyl group (leaving a fragment at m/z 91) and the breakdown of the morpholine-2,6-dione ring.
Table 2: Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 206.08118 |
| [M+Na]⁺ | 228.06312 |
| [M+K]⁺ | 244.03706 |
| [M-H]⁻ | 204.06662 |
| [M+NH₄]⁺ | 223.10772 |
Data sourced from predicted values for C₁₁H₁₁NO₃.
Infrared (IR) Spectroscopy for Carbonyl and Heteroatom Functional Group Analysis
Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The most prominent features in its IR spectrum would be the strong absorption bands from the two carbonyl (C=O) groups of the dione (B5365651) structure. As the molecule contains both an amide-like (N-C=O) and an ester-like (O-C=O) carbonyl within the ring, two distinct, strong stretching bands are expected in the region of 1680-1770 cm⁻¹. In a related morpholine-2,3-dione, these bands were observed at 1684 cm⁻¹ (N-C=O) and 1762 cm⁻¹ (O-C=O). asianpubs.org
Other significant absorption bands would include those for the aromatic C-H stretching of the benzyl group (above 3000 cm⁻¹), aliphatic C-H stretching of the methylene groups (2850-2960 cm⁻¹), and C-N and C-O-C stretching vibrations (typically in the 1000-1300 cm⁻¹ fingerprint region). tandfonline.com The presence and specific positions of these bands provide confirmatory evidence for the compound's structure.
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Carbonyl (Amide) | C=O Stretch | ~1680 - 1700 | Strong |
| Carbonyl (Ester) | C=O Stretch | ~1750 - 1770 | Strong |
| C-N | Stretch | 1200 - 1300 | Medium-Strong |
| C-O-C | Stretch | 1050 - 1150 | Medium-Strong |
Values are based on general spectroscopic principles and data from analogous compounds. asianpubs.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for isolating, purifying, and analyzing this compound, as well as for monitoring the progress of its synthesis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method, likely using a C18 column, would be effective. google.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure sharp peak shapes. Detection is usually performed with a UV detector, as the benzyl group provides strong chromophores. This setup allows for the separation of the final product from starting materials, byproducts, and any degradation products, enabling purity to be determined with high accuracy.
Gas Chromatography (GC) for Volatile Byproducts and Reactant Monitoring
Due to its high molecular weight and low volatility, this compound itself is not suitable for direct analysis by Gas Chromatography (GC). However, GC is a valuable tool for monitoring the consumption of volatile reactants used in its synthesis, such as benzylamine (B48309) or chloroacetyl chloride. It can also be used to detect and quantify any low-boiling-point byproducts that might be formed during the reaction, providing crucial information for reaction optimization and control.
Gel Permeation Chromatography (GPC) for Polymer Characterization
While not directly applicable to the monomer itself, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is critical in research contexts where this compound or its isomers are used as monomers for polymerization. For instance, in the ring-opening polymerization of the related (S)-3-benzylmorpholine-2,5-dione, GPC is used to characterize the resulting poly(ester amide). nih.gov This analysis determines key properties of the polymer such as its average molecular weight (Mn, Mw) and its dispersity (Đ), which indicates the breadth of the molecular weight distribution. This information is vital for controlling the polymerization process and understanding the final properties of the material.
Table 4: Illustrative GPC Data for a Polymer Derived from a Morpholine-dione Monomer
| Parameter | Description | Typical Value |
|---|---|---|
| Mₙ (Number Average Molecular Weight) | Statistical average molecular weight of all polymer chains | 5,000 - 50,000 g/mol |
| Mₒ (Weight Average Molecular Weight) | Average molecular weight where larger chains contribute more | 6,000 - 60,000 g/mol |
| Đ (Dispersity or Polydispersity Index) | Mₒ / Mₙ, a measure of the distribution of chain lengths | 1.1 - 1.5 |
This table represents typical data obtained when a morpholine-dione monomer undergoes controlled polymerization and is analyzed by GPC. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination
A thorough search for the crystal structure of this compound in the Cambridge Structural Database (CSD), the world's primary repository for small-molecule organic and metal-organic crystal structures, did not yield a specific entry for this compound. cam.ac.ukmaastrichtuniversity.nl The CSD contains over a million entries, with data derived from X-ray and neutron diffraction analyses. cam.ac.uk The absence of a dedicated entry suggests that a single-crystal X-ray diffraction study for this compound has not been published and deposited in this public database as of the latest updates.
While crystallographic data for related morpholine-2,5-dione (B184730) and piperidine-2,6-dione derivatives exist, providing a general understanding of this class of compounds, specific experimental data for the title compound is not available. researchgate.netwikipedia.org The determination of a crystal structure involves a multi-step process, including the growth of a suitable single crystal, its exposure to an X-ray beam, and the analysis of the resulting diffraction pattern to map electron density and infer atomic positions. wikipedia.org
Without a deposited crystal structure, key details such as the crystal system, space group, unit cell dimensions, and specific intramolecular dimensions for this compound remain undetermined. Such data would be essential for a complete solid-state characterization, enabling discussions on molecular conformation, including the puckering of the morpholine-2,6-dione ring and the orientation of the benzyl substituent, as well as the nature of any intermolecular interactions like hydrogen bonding or π-stacking that govern the crystal packing.
Should the crystallographic data for this compound become available, it would be presented in standardized tables as illustrated below for hypothetical data.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁NO₃ |
| Formula Weight | 205.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| Crystal Size (mm³) | Value |
| Theta range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| R-int | Value |
| Final R indices [I>2sigma(I)] | Value |
| R indices (all data) | Value |
Table 2: Hypothetical Selected Bond Lengths for this compound
| Atom 1 | Atom 2 | Length (Å) |
| O1 | C2 | Value |
| C2 | N3 | Value |
| N3 | C4 | Value |
| C4 | C5 | Value |
| C5 | O6 | Value |
| O6 | C1 | Value |
| N3 | C7 | Value |
| C7 | C8 | Value |
Table 3: Hypothetical Selected Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C1 | O1 | C2 | Value |
| O1 | C2 | N3 | Value |
| C2 | N3 | C4 | Value |
| C2 | N3 | C7 | Value |
| C4 | N3 | C7 | Value |
| N3 | C4 | C5 | Value |
| C4 | C5 | O6 | Value |
| C5 | O6 | C1 | Value |
Computational and Theoretical Chemistry of 4 Benzylmorpholine 2,6 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 4-benzylmorpholine-2,6-dione (B6237916). These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry and electronic properties.
The morpholine (B109124) ring in related structures typically adopts a chair conformation, which is the most stable arrangement. researchgate.net For this compound, the benzyl (B1604629) group is attached to the nitrogen atom, and the two carbonyl groups are at positions 2 and 6. The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles. For instance, in a computationally studied morpholine derivative, the morpholine ring was found to exist in a chair conformation. researchgate.net
The electronic properties of this compound can be characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue regions), indicating sites for nucleophilic attack.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and reactivity of this compound. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The synthesis of the morpholine-2,6-dione ring can be explored computationally. For example, the cyclization of a precursor molecule can be modeled to determine the most favorable reaction pathway. By calculating the activation energies associated with different possible routes, the experimentally observed product can be rationalized. DFT studies on the synthesis of other heterocyclic compounds have successfully elucidated complex reaction mechanisms, including cycloaddition reactions. mdpi.com
Furthermore, the reactivity of this compound in various chemical transformations can be predicted. For instance, the susceptibility of the carbonyl groups to nucleophilic attack or the reactivity of the benzylic protons can be assessed by modeling the corresponding reaction pathways. The calculated transition state structures and their associated energies provide a quantitative measure of the reaction barriers, allowing for predictions of reaction rates and selectivity.
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| Pathway A | 25.3 |
| Pathway B | 18.7 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound, providing insights into its flexibility and the accessible conformations in different environments. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion.
The N-benzyl group introduces a degree of conformational flexibility to the molecule. MD simulations can reveal the preferred orientations of the benzyl group relative to the morpholine-dione ring. This is crucial as the conformation can significantly influence the molecule's properties and its interactions with other molecules. Conformational studies on similar N-benzyl-containing heterocyclic systems have demonstrated the utility of these methods in determining preferred geometries. dntb.gov.ua
Simulations can be performed in the gas phase to understand the intrinsic conformational preferences of the molecule, or in a solvent to mimic solution-phase behavior. The results of MD simulations are often analyzed to identify the most populated conformational states and the energy barriers for interconversion between them. This information is valuable for understanding the dynamic behavior of this compound. For instance, MD simulations have been used to study the stability of protein-ligand complexes involving morpholine-substituted compounds. mdpi.com
Structure-Reactivity Relationship (SRR) Modeling for Morpholine-Dione Scaffolds
Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between the structural features of a molecule and its chemical reactivity. For the morpholine-dione scaffold, SRR models can be developed to predict the reactivity of a series of derivatives based on their structural modifications.
These models often utilize descriptors derived from computational chemistry, such as electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally determined reactivity data for a set of morpholine-dione derivatives, a predictive model can be constructed.
Applications in Advanced Materials Science and Polymer Chemistry
Role of Cyclic Diones as Monomers for Polymer Synthesis
Cyclic diones, and specifically morpholine-2,5-diones (MDs), are increasingly recognized as important monomers for synthesizing biodegradable polymers. nih.govresearchgate.net These monomers, which are derivatives of α-amino acids and α-hydroxy acids, are the precursors to poly(ester amide)s (PEAs), also known as polydepsipeptides. researchgate.netresearchgate.net PEAs are a class of polymers that combine the beneficial properties of both polyesters (degradability) and polyamides (good thermal and mechanical properties) due to the presence of both ester and amide linkages in their backbone. researchgate.netresearchgate.net The synthesis of polymers from these cyclic monomers is typically achieved through ring-opening polymerization (ROP), a method that offers advantages over polycondensation, such as not requiring a precise equimolar balance of functional groups to achieve high molecular weights. cmu.edu
The ring-opening polymerization of morpholine-diones can be catalyzed by various systems, but organocatalysis has emerged as a powerful method for achieving controlled polymer synthesis. nih.govresearchgate.net For instance, the polymerization of (S)-3-benzylmorpholine-2,5-dione, an isomer of the subject compound derived from L-phenylalanine, has been successfully achieved using a binary organocatalytic system. nih.govd-nb.info This system often comprises a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a thiourea-based co-catalyst, like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU). nih.govd-nb.infonih.gov
Kinetic studies on the DBU/TU-catalyzed ROP of (S)-3-benzylmorpholine-2,5-dione demonstrate a high degree of control over the polymerization process, achieving well-defined polymers with predictable molar masses and narrow dispersities (Đ = 1.07–1.12) up to high monomer conversions of nearly 80%. nih.govd-nb.infoacs.org The thermodynamics of the polymerization can be sensitive to the structure of the monomer, particularly the substituents on the nitrogen atom of the morpholine (B109124) ring. nih.govcapes.gov.br N-acyl substituted morpholin-2-ones polymerize readily, whereas N-aryl or N-alkyl substituted versions may not, a factor that underscores the importance of monomer design. nih.gov
| Catalyst System | Initiator | Monomer/Initiator/Catalyst Ratio | Resulting Polymer | Molecular Weight (Mn) | Dispersity (Đ) |
|---|---|---|---|---|---|
| DBU/TU | Benzyl (B1604629) Alcohol | 100/1/1/10 | Poly(ester amide) Homopolymer | 8.1 - 28.2 kg mol⁻¹ | 1.07 - 1.12 |
| DBU/TU | PEG-OH (Macroinitiator) | Variable | Amphiphilic Block Copolymer (PEG-b-PPheG) | Controlled | Narrow |
| DBU/TU | PEtOx-OH (Macroinitiator) | Variable | Amphiphilic Block Copolymer (PEtOx-b-PPheG) | Controlled | Narrow |
Data derived from studies on (S)-3-benzylmorpholine-2,5-dione and other methionine-containing morpholine-2,5-diones. nih.govd-nb.infoacs.orgdb-thueringen.de
The primary products from the ROP of morpholine-dione monomers are poly(ester amide)s (PEAs). researchgate.netcmu.edu These polymers are gaining attention for biomedical applications due to their biodegradability and biocompatibility. nih.govnih.govresearchgate.net The alternating ester and amide groups in the polymer backbone provide a unique combination of properties. researchgate.net The ester linkages offer a site for hydrolytic degradation, a key feature for materials used in applications like drug delivery, medical implants, and tissue engineering scaffolds. nih.govcmu.edu Meanwhile, the amide groups contribute to the material's thermal stability and mechanical strength through strong hydrogen-bonding interactions. researchgate.net The synthesis of these biodegradable polymers can be achieved through various methods, including enzyme-catalyzed polymerization, but organocatalytic ROP is particularly effective for producing well-defined materials. cmu.edunih.gov
A significant advantage of modern organocatalytic ROP is the ability to exert precise control over the polymer architecture, including its molecular weight, dispersity, and end-group functionality. researchgate.netd-nb.info Kinetic studies have shown that for related morpholine diones, there is a linear relationship between monomer conversion and the number-average molecular weight of the resulting polymer, which is a hallmark of a controlled polymerization. nih.gov
This control extends to the functionalization of the polymer chain ends. By selecting specific initiator molecules, functional groups can be precisely installed at the α-chain end. For example, using a cyclooctyne-functionalized alcohol, (1R,8S,9S)-bicyclo-[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), as an initiator for the ROP of morpholine-2,5-diones results in polymers with a terminal cyclooctyne (B158145) group. nih.govresearchgate.net This group can then be used for post-polymerization modification via metal-free "click chemistry," such as the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of other polymer blocks, targeting ligands, or dyes. nih.govresearchgate.net Furthermore, hydroxyl-terminated hydrophilic polymers like poly(ethylene glycol) (PEG-OH) and poly(2-ethyl-2-oxazoline) (PEtOx-OH) can act as macroinitiators, leading to the formation of well-defined amphiphilic block copolymers. nih.govdb-thueringen.de
Integration of 4-Benzylmorpholine-2,6-dione (B6237916) Derivatives into Polymer Architectures
Based on the behavior of its analogs, this compound is a prime candidate for integration into complex polymer architectures. The synthesis of amphiphilic block copolymers using (S)-3-benzylmorpholine-2,5-dione serves as a direct model. d-nb.info By employing a hydrophilic macroinitiator such as PEG-OH, the ROP of a benzyl-substituted morpholine dione yields a block copolymer consisting of a hydrophilic PEG block and a hydrophobic poly(ester amide) block. nih.govdb-thueringen.de Such architectures are highly valuable in biomedical fields, as they can self-assemble into micelles or other nanostructures for applications like drug delivery, where the hydrophobic core encapsulates therapeutic agents. nih.gov The benzyl group from the monomer would reside in the hydrophobic block, potentially enhancing the encapsulation of aromatic drug molecules through π-π stacking interactions. nih.govd-nb.info
Use as Chemical Building Blocks for Functional Materials
Organic molecules with reactive functional groups that serve as the foundational components for constructing larger, more complex molecular architectures are known as chemical building blocks. lifechemicals.comsigmaaldrich.com this compound fits this definition perfectly. Its core structure contains two key features: the morpholine-2,6-dione ring, which is susceptible to controlled ring-opening polymerization, and the pendant benzyl group.
As a building block, it allows for the bottom-up synthesis of functional poly(ester amide)s. sigmaaldrich.com The polymerizable ring enables the formation of the polymer backbone, while the benzyl group acts as a persistent functional moiety along the chain. This functionality imparts specific properties to the final material, such as hydrophobicity and aromaticity. These properties are critical for designing materials for specific applications, from packaging to advanced biomedical devices. nih.govrsc.org The ability to convert a small molecule like this compound into a high-molecular-weight polymer with designed properties is a fundamental concept in modern materials science. rsc.org
Emerging Research Frontiers in 4 Benzylmorpholine 2,6 Dione Chemistry
Integration with Flow Chemistry and Continuous Synthesis Methodologies
Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, presents significant advantages over traditional batch processing. nih.govnih.gov These benefits include superior heat and mass transfer, enhanced safety profiles when dealing with reactive intermediates, and the potential for straightforward automation and scale-up. mdpi.com
A hypothetical two-step continuous synthesis of 4-Benzylmorpholine-2,6-dione (B6237916) could be envisioned starting from N-benzylglycine and chloroacetyl chloride. In the first stage, N-benzylglycine would be acylated with chloroacetyl chloride to form the intermediate, N-(chloroacetyl)-N-benzylglycine. This stream would then be mixed with a base in a second reactor module to induce intramolecular cyclization, yielding the target compound. This approach could minimize the handling of lachrymatory chloroacetyl chloride and allow for precise control over the exothermic cyclization step.
Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
| Reaction Time | 12-24 hours | 15-30 minutes residence time |
| Temperature Control | Moderate to poor, potential for hotspots | Excellent, high surface-to-volume ratio |
| Reagent Handling | Manual addition of reactive reagents | Automated pumping from stable reservoirs |
| Safety | Higher risk with exothermic steps | Enhanced, small reaction volumes |
| Scalability | Non-linear, requires process redesign | Linear, "scaling-out" by parallelization |
| Projected Yield | 60-75% | 80-95% |
Exploration of Novel Catalytic Systems for Transformations
The this compound structure contains several sites amenable to catalytic transformation, allowing for the generation of diverse analogues. Novel catalytic systems could unlock new chemical space and provide efficient routes to derivatives that are otherwise difficult to access.
Key areas for exploration include:
Catalytic Hydrogenation/Transfer Hydrogenation: The N-benzyl group can serve as a protecting group. Catalytic methods using palladium on carbon (Pd/C) with H₂ or a hydrogen donor could efficiently cleave the benzyl (B1604629) group to yield the parent morpholine-2,6-dione. This product could then be re-functionalized with different substituents at the nitrogen atom.
C-H Activation of the Benzyl Ring: Modern catalysis offers tools for the direct functionalization of aromatic C-H bonds. A transition-metal catalyst (e.g., based on palladium, rhodium, or iridium) could be employed to introduce substituents (e.g., alkyl, aryl, or halide groups) onto the phenyl ring of the benzyl moiety, creating a library of derivatives from a common intermediate.
Asymmetric Catalysis: For prochiral precursors, the development of chiral Lewis acid or organocatalytic systems could enable the enantioselective synthesis of chiral morpholine-2,6-dione derivatives, which is of significant interest in medicinal chemistry. nih.gov
Table 2: Prospective Catalytic Transformations of this compound
| Transformation | Catalyst System (Example) | Potential Product |
| Debenzylation | Pd/C, H₂ (gas) | Morpholine-2,6-dione |
| Para-Arylation | Pd(OAc)₂, P(o-tol)₃ | 4-((4'-Aryl)benzyl)morpholine-2,6-dione |
| Ring-Opening | Lewis Acid (e.g., Sc(OTf)₃) | Functionalized depsipeptide precursor |
Development of Sustainable and Atom-Economical Synthetic Routes
Green chemistry principles prioritize the development of synthetic routes that are both environmentally benign and efficient in their use of resources. Atom economy, a key metric, measures the proportion of reactant atoms that are incorporated into the final product.
The previously discussed hypothetical synthesis using chloroacetyl chloride suffers from poor atom economy, as it generates stoichiometric amounts of chloride salts as waste. A more sustainable approach would involve a redesign of the synthetic strategy. For instance, a route based on the cyclization of N-benzyliminodiacetic acid would be highly atom-economical, theoretically only eliminating water as a byproduct. While this might require harsher conditions (e.g., high temperature or a dehydrating agent), the development of a catalytic method for this transformation would represent a significant advance in sustainability.
Table 3: Atom Economy Analysis of Hypothetical Synthetic Routes
| Route | Reactants | Products | Byproducts | Atom Economy (%) |
| Route A (Halide-based) | N-benzylglycine + Chloroacetyl chloride + Base | This compound | Base·HCl + H₂O | Low (<50%) |
| Route B (Dehydration) | N-benzyliminodiacetic acid | This compound | 2 H₂O | High (~91%) |
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are powerful tools for generating molecular diversity. nih.govmdpi.com They align well with the principles of green chemistry due to their high efficiency and convergence. iau.ir
While a direct one-pot MCR to form the this compound ring itself is not immediately obvious, MCRs could be strategically employed for scaffold diversification. For example, an Ugi or Passerini reaction could be used to rapidly assemble complex acyclic precursors. These precursors, containing multiple points of diversity from the MCR inputs, could then undergo a subsequent catalytic cyclization step to form a wide array of substituted morpholine-dione analogues. This MCR-cyclization strategy would enable the rapid exploration of the chemical space around the core scaffold.
Table 4: Illustrative MCR-based Approach for Scaffold Diversification
| MCR Type | Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Potential Post-MCR Product |
| Ugi 4-CR | Benzylamine (B48309) | Glyoxylic acid | tert-Butyl isocyanide | Acetic acid | Acyclic precursor for cyclization |
| Ugi 4-CR | Substituted Benzylamine | Formaldehyde | Cyclohexyl isocyanide | Glycolic Acid | Acyclic precursor for cyclization |
| Ugi 4-CR | Benzylamine | Benzaldehyde (B42025) | Ethyl isocyanoacetate | Chloroacetic acid | Acyclic precursor for cyclization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-benzylmorpholine-2,6-dione, and how can reaction yields be optimized?
- Methodology : A common approach involves cyclocondensation reactions of benzyl-substituted precursors with dicarbonyl compounds under acidic or basic catalysis. For example, Heilporn et al. (1994) synthesized analogous morpholinediones via anhydride intermediates under reflux conditions . Yield optimization can be achieved by adjusting solvent polarity (e.g., toluene vs. DMF), temperature gradients, and stoichiometric ratios of reactants. Monitoring via HPLC (as in , >97% purity criteria) ensures product integrity .
Q. How can the purity and structural identity of this compound be validated?
- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. NMR (¹H/¹³C) resolves benzyl and morpholine ring protons, while FT-IR confirms carbonyl stretching (~1700–1750 cm⁻¹). X-ray crystallography (e.g., CCDC deposition in ) provides definitive structural validation . Purity assessment via HPLC with UV detection (as per ) is critical for reproducibility .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodology : Determine logP values experimentally (e.g., shake-flask method) to predict lipophilicity. Thermal stability can be assessed via DSC/TGA, while photostability requires controlled UV exposure studies. highlights the importance of substituent effects (e.g., methyl groups in 4,4-dimethylheptane-2,6-dione) on boiling/melting points, which can inform analog design .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its bioactivity, and what methods characterize these forms?
- Methodology : Polymorph screening via solvent recrystallization (e.g., using ethanol/water mixtures) followed by PXRD and DSC analysis (as in ’s patent on morpholinedione polymorphs) . Bioactivity correlation requires comparative assays (e.g., enzyme inhibition) across polymorphs. Conflicting bioactivity data may arise from undetected polymorphic impurities, necessitating rigorous phase identification .
Q. What strategies resolve contradictions in reported biological activity data for morpholinedione derivatives?
- Methodology : Triangulate data using orthogonal assays (e.g., in vitro vs. in vivo models) and validate via dose-response curves. ’s anticancer evaluation of piperazine-2,6-dione derivatives employed multiple cell lines to confirm activity trends . Contradictions may stem from assay conditions (e.g., pH, serum content) or metabolite interference, requiring controlled replication studies .
Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases). QSAR models based on substituent electronic effects (e.g., benzyl vs. phenyl groups in ) can prioritize analogs for synthesis . MD simulations assess conformational stability in biological matrices .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can enforce stereocontrol. ’s use of tert-butyldiphenylsilyl (TBDPS) groups for protection during oxazolidinedione synthesis exemplifies scalable strategies . Continuous flow reactors may improve reproducibility and reduce racemization risks .
Methodological Notes
- Contradiction Handling : Discrepancies in bioactivity or stability data require multi-technique validation (e.g., NMR, LC-MS, crystallography) to rule out structural variants or impurities .
- Advanced Characterization : Synchrotron-based PXRD ( ) or cryo-EM may resolve complex polymorphic systems .
- Ethical Replication : Adhere to FAIR data principles by citing primary sources (e.g., CCDC codes in ) and publishing negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
